molecular formula C17H15N3O2S2 B3017411 Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone CAS No. 2034287-48-2

Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

Cat. No.: B3017411
CAS No.: 2034287-48-2
M. Wt: 357.45
InChI Key: AKMURHCPJPMOBK-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a useful research compound. Its molecular formula is C17H15N3O2S2 and its molecular weight is 357.45. The purity is usually 95%.
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Scientific Research Applications

Molecular Aggregation Studies

A study focused on the solvent effects on molecular aggregation in thiadiazole derivatives. This research highlights the impact of solvent type and compound concentration on the fluorescence emission spectra, indicating the role of molecular aggregation processes. Such findings are essential for understanding the photophysical properties of thiadiazole-based compounds, which could inform their applications in materials science and sensor development (Matwijczuk et al., 2016).

Antibacterial Applications

A study on the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives shows the potential of these compounds in developing new antibacterial agents. This work underlines the importance of structural modifications in enhancing antibacterial activity, suggesting avenues for the development of new drugs based on the thiazolidinone framework (Landage et al., 2019).

Antioxidant and XO Inhibition

Another study synthesized 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides and evaluated their xanthine oxidase (XO) inhibition and antioxidant properties. Some compounds exhibited potent XO inhibition, comparable to allopurinol, a standard drug. These findings suggest potential therapeutic applications for conditions associated with oxidative stress and hyperuricemia (Ranganatha et al., 2014).

Photophysical and Biomolecule Interaction Studies

Research on the synthesis, photophysics, and biomolecule interactive studies of new hybrid benzo-2,1,3-thiadiazoles incorporating benzofuran and arylselanyl moieties reveals their significant photophysical properties and interactions with biomolecules like DNA and human serum albumin (HSA). These properties make them promising candidates for applications in bioimaging and as therapeutic agents (Neto et al., 2020).

Anti-mycobacterial Chemotypes

The identification of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes offers a promising avenue for the development of novel anti-tuberculosis drugs. This study showcases the potential of thiadiazole derivatives in addressing infectious diseases, with several compounds exhibiting low cytotoxicity and potent anti-mycobacterial activity (Pancholia et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications, such as in the development of new materials or as a potential drug candidate .

Mechanism of Action

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-22-13-4-2-3-12(9-13)17-20(7-8-23-17)16(21)11-5-6-14-15(10-11)19-24-18-14/h2-6,9-10,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMURHCPJPMOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.